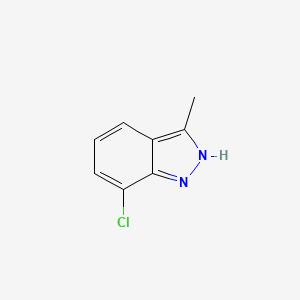

![molecular formula C5H11NO3S B2460104 N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide CAS No. 866777-98-2](/img/structure/B2460104.png)

N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide” is a chemical compound. It is used as a pharmaceutical and pesticide intermediate, and also as a reagent in organic synthesis .

Synthesis Analysis

Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .Molecular Structure Analysis

The molecular formula of “this compound” is C5H11NO3S. It has an average mass of 165.211 Da and a monoisotopic mass of 165.045959 Da .Physical And Chemical Properties Analysis

“this compound” appears as a colorless liquid. It has a melting point of 141-144 °C and a boiling point of 118°C/0.3mmHg. The relative density (water=1) is 1.194±0.06 g/cm3 .科学研究应用

Organic Synthesis and Reagents

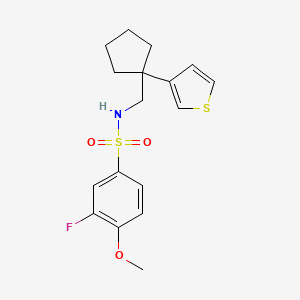

N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. For instance, it participates in the synthesis of compounds like N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate .

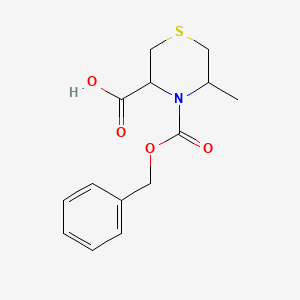

Ion Channel Modulation

Certain derivatives of this compound exhibit ion channel-modulating properties. For example, E-4031, a related compound, acts as a selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr). Researchers study these derivatives to understand their effects on cardiac electrophysiology and potential applications in arrhythmia management .

Sumatriptan Analogs

Sumatriptan, a well-known medication for treating migraines, contains a similar structural motif. Researchers have explored analogs of sumatriptan, including this compound, to enhance its therapeutic properties. These analogs may offer improved bioavailability, receptor selectivity, or reduced adverse effects .

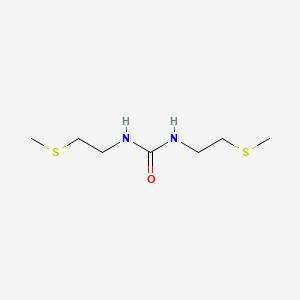

Dofetilide Derivatives

Dofetilide, used to treat atrial fibrillation and atrial flutter, contains a methanesulfonamide moiety. Researchers investigate derivatives of dofetilide, including this compound, to optimize its pharmacokinetics and safety profile .

安全和危害

属性

IUPAC Name |

N-methyl-N-[[(2S)-oxiran-2-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-6(10(2,7)8)3-5-4-9-5/h5H,3-4H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXLFIAGRGXAB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@H]1CO1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-[4-ethyl-5-(1,2-propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2460022.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B2460033.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460035.png)

![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)

![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)

![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)